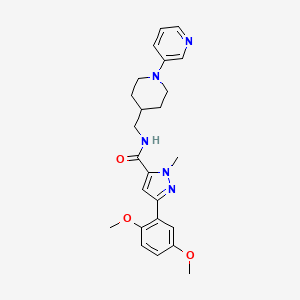
3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C24H29N5O3 and its molecular weight is 435.528. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Interaction Studies
One of the primary research applications of compounds similar to 3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide involves studying their molecular interactions, particularly as antagonists for the CB1 cannabinoid receptor. For instance, studies have been conducted on related compounds, examining their potential to interact with the CB1 receptor by employing various computational and molecular modeling techniques. These studies provide insights into the steric and electrostatic requirements for binding to cannabinoid receptors, which could be applied to understand the interaction dynamics of 3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide as well (J. Shim et al., 2002).
Crystal Structure Analysis
Research into compounds with a structure similar to 3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide often involves the synthesis and crystal structure analysis to determine their molecular configuration and potential interactions. Studies in this area contribute to the broader understanding of how variations in molecular structure can influence the physical and chemical properties of these compounds, offering a foundation for the development of new materials with tailored characteristics (M. Prabhuswamy et al., 2016).
Synthesis and Characterization of Derivatives
Another key area of research involves the synthesis and characterization of novel derivatives based on the pyrazole carboxamide structure. This includes exploring different substitutions and modifications to enhance or modify their biological activity. Such studies are crucial for the development of new pharmaceuticals and therapeutic agents, providing a pathway to discover compounds with improved efficacy and safety profiles. Research in this domain not only expands the chemical knowledge base but also has practical implications for drug development and other applications in medicinal chemistry (R. Lan et al., 1999).
Pharmacological Applications
Investigations into compounds similar to 3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide also include pharmacological studies aimed at identifying their potential therapeutic uses. This encompasses evaluating their efficacy as antagonists or agonists for specific receptors, understanding their mechanism of action, and assessing their therapeutic value in treating various conditions. Such research is instrumental in identifying new drug candidates and advancing the development of novel treatments for diseases (Shuji Yamamoto et al., 2016).
特性
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-28-22(14-21(27-28)20-13-19(31-2)6-7-23(20)32-3)24(30)26-15-17-8-11-29(12-9-17)18-5-4-10-25-16-18/h4-7,10,13-14,16-17H,8-9,11-12,15H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDVQJLQLRYOIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3CCN(CC3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2872716.png)
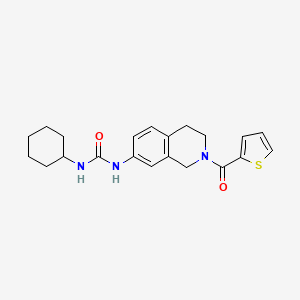
![Ethyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2872722.png)
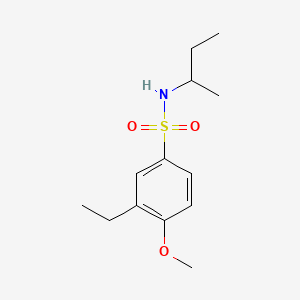
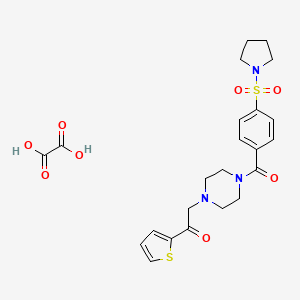
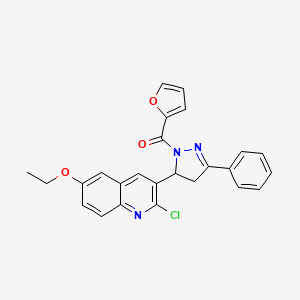
![{[4-Chloro-2-(2,4-dimethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2872727.png)
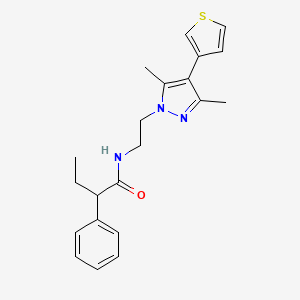
![2-Chloro-N-[2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]propanamide](/img/structure/B2872729.png)

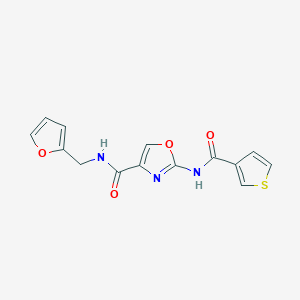
![1-[(2,6-dichlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2872735.png)
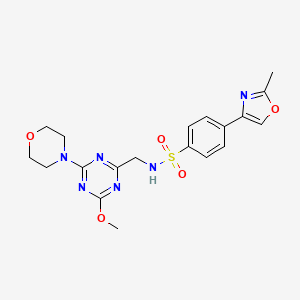
![2,2-Difluoro-N-(5-methyl-1,3-thiazol-2-yl)-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2872739.png)